5-Chloroindole-2-carboxylic acid 5-Chloroindole-2-carboxylic acid 5-chloro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid.
Brand Name: Vulcanchem
CAS No.: 10517-21-2
VCID: VC21154049
InChI: InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
SMILES: C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol

5-Chloroindole-2-carboxylic acid

CAS No.: 10517-21-2

Cat. No.: VC21154049

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroindole-2-carboxylic acid - 10517-21-2

Specification

CAS No. 10517-21-2
Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
IUPAC Name 5-chloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Standard InChI Key FUQOTYRCMBZFOL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O

Introduction

Chemical Identity and Structure

5-Chloroindole-2-carboxylic acid is a chlorinated derivative of indole-2-carboxylic acid, featuring a chlorine atom at the 5-position of the indole ring system. The compound is characterized by its bicyclic aromatic structure with a carboxylic acid group at the 2-position, creating a molecule with both acidic and aromatic properties.

Basic Identification

The compound can be identified through various chemical identifiers and properties as summarized in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
IUPAC Name5-chloro-1H-indole-2-carboxylic acid
CAS Number10517-21-2
Molecular FormulaC₉H₆ClNO₂
Molecular Weight195.60 g/mol
InChI KeyFUQOTYRCMBZFOL-UHFFFAOYSA-N
SMILES[O-]C(=O)C1=CC2=CC(Cl)=CC=C2N1
PubChem CID82693
European Community (EC) Number234-050-1

The compound possesses a distinctive structure with the chlorine substituent creating specific electronic and steric effects that influence its chemical reactivity and biological properties .

Physical and Chemical Properties

5-Chloroindole-2-carboxylic acid exists as a crystalline solid at room temperature, typically appearing as a white to light yellow powder or crystals, depending on purity and preparation methods. Its physical and chemical properties are crucial for understanding its behavior in various applications.

Physical Properties

The compound's physical characteristics are important considerations for handling, storage, and application in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid, crystalline powder to crystal
AppearanceWhite to light yellow powder or crystals
Melting Point287-290°C (decomposition)
SolubilityLimited solubility in water, soluble in organic solvents
Storage ConditionsRoom temperature (recommended in cool, dark place, <15°C)
Stability ConsiderationsLight sensitive, air sensitive

The compound exhibits a high melting point with decomposition, indicating its thermal stability is limited at elevated temperatures .

Chemical Reactivity

As a carboxylic acid with aromatic character, 5-Chloroindole-2-carboxylic acid demonstrates reactivity patterns typical of both functional groups. The carboxylic acid group can participate in esterification, amidation, and salt formation, while the indole core can undergo various electrophilic substitution reactions .

The compound's reactivity is influenced by the electron-withdrawing effect of the chlorine substituent, which modifies the electronic distribution across the molecule and affects its acidity and nucleophilicity .

Applications in Research and Development

5-Chloroindole-2-carboxylic acid serves multiple functions across scientific disciplines, with applications ranging from pharmaceutical development to material science.

Pharmaceutical Research

The compound has emerged as a significant intermediate in pharmaceutical synthesis, particularly in developing indole-based therapeutic agents.

Table 3: Applications in Pharmaceutical Research

Application AreaRole and Significance
Anti-inflammatory Drug DevelopmentKey intermediate in synthesis of anti-inflammatory compounds
Analgesic ResearchBuilding block for pain management therapeutics
NMDA Receptor ModulatorsAntagonist at the glycine site of NMDA receptors
Structure-Activity Relationship StudiesModel compound for understanding indole derivatives' bioactivity
Cholesterol ManagementPotential to reduce blood cholesterol concentrations

Research has demonstrated that 5-Chloroindole-2-carboxylic acid functions as a potent antagonist at the glycine site of the NMDA receptor, suggesting potential applications in neurological disorders . This activity positions it as a valuable pharmacological tool for investigating glutamatergic neurotransmission .

Chemical Synthesis

Beyond its direct biological applications, 5-Chloroindole-2-carboxylic acid serves as a versatile building block in organic synthesis.

The compound provides a foundation for constructing more complex indole-based molecules through functionalization of the carboxylic acid group, particularly via amidation reactions. These modifications have been leveraged in developing novel allosteric modulators of the CB1 receptor, as demonstrated in structure-activity relationship studies .

In one notable example, researchers utilized 5-chloro-3-pentyl-1H-indole-2-carboxylic acid to synthesize modulators with enhanced binding cooperativity factors, illustrating the compound's utility in creating pharmaceutically relevant structures with specific biological activities .

Other Research Applications

The versatility of 5-Chloroindole-2-carboxylic acid extends beyond pharmaceutical research to include:

  • Agricultural chemistry investigations for developing crop protection agents and enhancing agricultural yields

  • Material science applications, particularly in organic electronics and photonic systems

  • Analytical chemistry as a standard for chromatographic techniques

  • Biochemical research exploring indole-derived compounds and their biological mechanisms

Structure-Activity Relationships and Biological Activity

The biological activity of 5-Chloroindole-2-carboxylic acid and its derivatives provides insights into structure-function relationships that guide drug development strategies.

NMDA Receptor Antagonism

5-Chloroindole-2-carboxylic acid demonstrates antagonistic activity at the glycine site of the NMDA receptor, a key target in neuropharmacology. This activity suggests potential applications in conditions characterized by excessive glutamatergic signaling, such as stroke, epilepsy, and neurodegenerative disorders .

Cannabinoid Receptor Modulation

Research has revealed that indole-2-carboxamides derived from 5-chloroindole-2-carboxylic acid can function as allosteric modulators of the CB1 cannabinoid receptor. Structure-activity relationship studies have identified several critical structural features that influence binding affinity and modulatory effects:

  • The indole ring is preferred for maintaining high binding affinity for the allosteric site

  • C3 substituents significantly impact the allosteric modulatory effects

  • The type and size of the substituents at the C3 position play a critical role in determining modulatory efficacy

  • Linear alkyl groups at the C3 position provide optimal allosteric effects compared to cyclic structures

These findings highlight the importance of 5-Chloroindole-2-carboxylic acid as a scaffold for developing targeted therapeutics with specific modulatory effects on cannabinoid signaling .

Cholesterol-Lowering Effects

Some research suggests that 5-Chloroindole-2-carboxylic acid may have potential in reducing cholesterol concentration in blood, though the specific mechanisms require further investigation .

Classification CategoryHazard StatementHazard Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Skin Irritation (Category 2)Causes skin irritationH315
Eye Irritation (Category 2)Causes serious eye irritationH319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritationH335

These classifications indicate that the compound requires careful handling to prevent adverse effects .

Recommended Precautions

Based on the identified hazards, several precautionary measures are recommended:

  • Avoid breathing dust/fumes

  • Wash hands thoroughly after handling

  • Use only in well-ventilated areas

  • Wear protective gloves, eye protection, and appropriate laboratory attire

  • Store in a cool, dark place away from incompatible materials

  • Protect from light and air exposure

  • Use appropriate personal protective equipment including dust masks (N95 type in US), eye shields, and gloves

Synthetic Routes and Preparation

The synthesis of 5-Chloroindole-2-carboxylic acid typically involves several established chemical approaches.

Common Synthetic Pathways

Based on the available literature, synthesis of 5-Chloroindole-2-carboxylic acid and related compounds often follows these general routes:

  • Starting from 5-chloroindole with subsequent functionalization at the 2-position

  • Friedel-Crafts acylation of appropriate precursors followed by functional group transformations

  • Preparation of ethyl 5-chloroindole-2-carboxylate followed by hydrolysis to the corresponding acid

One documented synthetic approach involves:

  • Acylation of a suitable precursor (5) via Friedel-Crafts reaction with aluminum chloride catalysis

  • Further acylation with selected acyl chloride (6) to provide 3-acyl-5-chloroindole-2-carboxylates (7)

  • Reduction of the carbonyl group using triethylsilane to generate C3 alkylated derivatives

  • Hydrolysis under basic conditions to yield the target acids

Future Research Directions

The versatility and biological activity of 5-Chloroindole-2-carboxylic acid suggest several promising avenues for future research:

  • Further exploration of structure-activity relationships for NMDA receptor antagonism

  • Development of more potent and selective CB1 receptor modulators based on the indole-2-carboxamide scaffold

  • Investigation of potential applications in neurodegenerative disorders and pain management

  • Exploration of novel synthetic methodologies for more efficient preparation

  • Detailed mechanistic studies on its cholesterol-lowering effects

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